Chemical properties of N-Benzyl-2-(1H-imidazol-1-yl)ethanamine
Chemical properties of N-Benzyl-2-(1H-imidazol-1-yl)ethanamine
An In-Depth Technical Guide to the Chemical Properties of N-Benzyl-2-(1H-imidazol-1-yl)ethanamine
Abstract
N-Benzyl-2-(1H-imidazol-1-yl)ethanamine is a heterocyclic compound featuring three key structural motifs: a benzyl group, an imidazole ring, and an ethylamine linker. This unique combination makes it a molecule of significant interest for researchers, particularly in the fields of medicinal chemistry and materials science. The imidazole core is a well-established "privileged structure" in drug discovery, present in numerous biologically active compounds.[1] The addition of a flexible ethylamine chain and a lipophilic benzyl group provides a versatile scaffold for developing novel therapeutic agents and functional materials. This guide offers a comprehensive analysis of its chemical properties, including a proposed synthetic pathway, detailed spectroscopic characterization, reactivity profile, and potential applications, thereby serving as a foundational resource for scientists engaged in its study and utilization.
Chemical Identity and Physicochemical Properties
The structure of N-Benzyl-2-(1H-imidazol-1-yl)ethanamine is defined by an imidazole ring N-alkylated with an ethylamine chain, which is, in turn, N-benzylated. This arrangement dictates its chemical behavior, including its basicity, solubility, and reactivity.
Caption: Chemical structure of N-Benzyl-2-(1H-imidazol-1-yl)ethanamine.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value / Description | Source / Basis |
|---|---|---|
| IUPAC Name | N-benzyl-2-(1H-imidazol-1-yl)ethan-1-amine | IUPAC Nomenclature |
| CAS Number | Not assigned | - |
| Molecular Formula | C₁₂H₁₅N₃ | - |
| Molecular Weight | 201.27 g/mol | Calculated |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Analogy to similar compounds[2] |
| Boiling Point | >300 °C (Predicted) | Analogy to 1-Benzylimidazole[2] |
| Solubility | Soluble in polar organic solvents like methanol, ethanol, and DMSO. Sparingly soluble in water. | Analogy to similar compounds[2] |
| pKa | ~6.5-7.0 (imidazole N), ~9-10 (secondary amine) | Predicted based on imidazole and secondary amine values |
| LogP | ~2.0 - 2.5 (Predicted) | Calculated based on structural fragments |
Synthesis and Purification
The synthesis of N-Benzyl-2-(1H-imidazol-1-yl)ethanamine can be efficiently achieved via a two-step process starting from imidazole. The first step involves the N-alkylation of imidazole with a suitable 2-aminoethylating agent, followed by N-benzylation of the resulting primary amine. An alternative, more direct route involves the N-alkylation of imidazole with a pre-formed N-benzyl-2-haloethylamine. A robust method adapted from the synthesis of similar N-alkylated imidazoles involves a phase-transfer catalyzed reaction.[3]
Causality in Experimental Design:
-
Base (NaOH): A strong base is required to deprotonate the imidazole ring (pKa ~14.5 for the N-H proton), generating the imidazolide anion, which is a potent nucleophile.
-
Phase-Transfer Catalyst (TBAB): Tetrabutylammonium bromide (TBAB) is employed because the imidazolide anion (formed in the aqueous NaOH phase) and the alkyl halide (typically in an organic solvent or as a separate phase) have low mutual solubility. The quaternary ammonium cation of TBAB forms an ion pair with the imidazolide anion, transferring it into the organic phase where it can react with the alkyl halide.
-
Solvent: While the reaction can be run under neat conditions, an organic solvent like acetonitrile or toluene can improve stirring and heat transfer.
Caption: General workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol
This protocol is a representative example and should be performed with appropriate safety precautions by trained personnel.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add imidazole (1.0 eq), N-benzyl-2-chloroethylamine hydrochloride (1.1 eq), sodium hydroxide (3.0 eq) dissolved in a minimum amount of water, and tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Reaction: Heat the heterogeneous mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress over 12-24 hours using Thin Layer Chromatography (TLC) (e.g., mobile phase of 10% methanol in dichloromethane).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product into an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient elution system (e.g., 0% to 10% methanol in DCM) to yield the pure N-Benzyl-2-(1H-imidazol-1-yl)ethanamine.
-
Characterization: Confirm the identity and purity of the final product using NMR, Mass Spectrometry, and FT-IR.[4]
Spectroscopic and Analytical Characterization
The structural confirmation of N-Benzyl-2-(1H-imidazol-1-yl)ethanamine relies on a combination of spectroscopic techniques. The expected data, based on analyses of structurally similar compounds, are summarized below.[5][6][7]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR | δ 7.5-7.6 (s, 1H): H2 proton of the imidazole ring. δ 7.2-7.4 (m, 5H): Aromatic protons of the benzyl group. δ 7.0-7.1 (s, 1H) & δ 6.8-6.9 (s, 1H): H4 and H5 protons of the imidazole ring. δ ~4.1 (t, 2H): Methylene protons adjacent to the imidazole ring (-N-CH₂ -CH₂-). δ ~3.8 (s, 2H): Methylene protons of the benzyl group (-NH-CH₂ -Ph). δ ~3.0 (t, 2H): Methylene protons adjacent to the secondary amine (-CH₂-CH₂ -NH-). δ ~1.5-2.0 (br s, 1H): Secondary amine proton (-NH -). |
| ¹³C NMR | δ ~138-140: Quaternary carbon of the benzyl ring. δ ~137: C2 carbon of the imidazole ring. δ ~128-129: C4 and C5 carbons of the imidazole ring. δ ~127-129: CH carbons of the benzyl ring. δ ~53: Methylene carbon of the benzyl group. δ ~48-50: Methylene carbons of the ethyl linker. |
| FT-IR (cm⁻¹) | ~3300 (broad): N-H stretching of the secondary amine. ~3100-3150: C-H stretching of the imidazole and aromatic rings. ~2850-2950: Aliphatic C-H stretching. ~1600, ~1500: C=C and C=N stretching of the aromatic and imidazole rings. |
| Mass Spec (EI) | Expected M⁺: m/z 201. Key Fragments: m/z 91 (tropylium ion, [C₇H₇]⁺), m/z 110 ([C₆H₈N₂]⁺, from cleavage of the ethyl chain), m/z 81 ([C₄H₅N₂]⁺, imidazolylmethyl cation). |
Chemical Reactivity and Stability
The reactivity of N-Benzyl-2-(1H-imidazol-1-yl)ethanamine is governed by its three main functional components.
-
Secondary Amine: This is the most reactive site for many transformations. It is basic and will readily react with acids to form ammonium salts. It can also act as a nucleophile in reactions such as acylation (with acyl chlorides or anhydrides), alkylation (with alkyl halides), and reductive amination.
-
Imidazole Ring: The N-3 nitrogen of the imidazole ring is basic (pKa of the conjugate acid is ~6.5-7.0) and can be protonated or alkylated. The ring itself is considered electron-rich and can undergo electrophilic substitution, though this is less common than reactions at the nitrogen atoms.
-
Benzyl Group: The aromatic ring is generally stable but can undergo electrophilic aromatic substitution (e.g., nitration, halogenation) under forcing conditions. The benzylic C-H bonds are susceptible to oxidation.
Stability and Incompatibilities: The compound is expected to be stable under standard storage conditions (cool, dry, well-ventilated area).[8] It should be kept away from strong oxidizing agents, strong acids, and strong bases to prevent degradation or vigorous reactions.[8]
Potential Applications in Drug Development
The N-Benzyl-imidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities.[1][2]
-
Antimicrobial and Antiprotozoal Agents: Benzimidazole derivatives are known for their potent activity against various pathogens. For instance, related N-benzyl-1H-benzimidazol-2-amine derivatives have shown significant in vitro activity against Leishmania species.[9] The structural features of the title compound make it a promising candidate for screening against microbial and parasitic targets.
-
Anticancer Research: Many imidazole-based compounds exert cytotoxic effects on tumor cells through various mechanisms.[10] The N-benzyl group can enhance lipophilicity, potentially improving cell membrane permeability and interaction with intracellular targets.
-
Enzyme Inhibition: The imidazole moiety is an excellent metal-coordinating ligand and can participate in hydrogen bonding, making it a common feature in enzyme inhibitors. For example, 1-benzylimidazole is a known inhibitor of thromboxane synthase.[2]
-
Scaffold for Combinatorial Chemistry: The reactive secondary amine provides a convenient attachment point for building chemical libraries. By reacting N-Benzyl-2-(1H-imidazol-1-yl)ethanamine with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates, researchers can rapidly generate a large number of novel compounds for high-throughput screening.
Safety and Handling
While specific toxicity data for this compound is not available, its structural components suggest that standard laboratory precautions for handling organic amines and heterocyclic compounds should be followed. Information from related compounds indicates potential hazards.[11][12]
Table 3: Recommended Safety and Handling Procedures | Category | Recommendation | Source | | :--- | :--- | :--- | | Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and compatible chemical-resistant gloves (e.g., nitrile). Use in a well-ventilated area or a chemical fume hood. |[13] | | Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or mists. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |[8][14] | | Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases. |[15] | | First Aid | If Inhaled: Remove to fresh air. If breathing is difficult, seek medical attention.[15] In Case of Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing.[14] In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15] If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[14] | | Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. Do not allow to enter drains or water courses. |[8][13] |
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